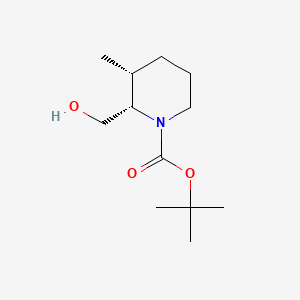
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide, also known as BHPC, is a heterocyclic compound containing nitrogen, oxygen, and bromine atoms. It is a member of the pyrazine family and has been studied extensively due to its potential applications in various scientific fields. BHPC has been synthesized in various ways, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and nucleic acids. It is believed that 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide binds to the active sites of the enzymes, blocking their activity and thus preventing the synthesis of proteins and nucleic acids. Additionally, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide is thought to interfere with the production of reactive oxygen species, which are believed to be involved in the progression of various diseases.
Biochemical and Physiological Effects
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been studied for its potential biochemical and physiological effects. Studies have shown that 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide may have anti-inflammatory, antioxidant, and antifungal properties. Additionally, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been shown to inhibit the growth of cancer cells in vitro. Furthermore, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide in laboratory experiments include its low cost and its availability in a variety of forms. Additionally, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide is relatively stable and can be stored for long periods of time without degradation. The main limitation of using 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide in laboratory experiments is its toxicity. 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide is toxic to humans and animals and should be handled with care.
Zukünftige Richtungen
The potential future directions for 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide research include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further studies could be conducted to explore the potential of 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide as an insecticide, herbicide, and fungicide. Furthermore, future studies could focus on the development of new synthetic methods for the production of 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide and its derivatives. Finally, further studies could be conducted to explore the potential of 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide as an antioxidant and anti-inflammatory agent.
Synthesemethoden
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide can be synthesized in several ways, including the direct condensation of 3-bromophenol and N'-hydroxypyrazine-2-carboximidamide, the reaction of 3-bromophenol and N'-hydroxypyrazine-2-carboximidamide in the presence of an acid catalyst, and the reaction of 3-bromophenol and N'-hydroxypyrazine-2-carboximidamide in the presence of a base catalyst. The direct condensation method is the simplest and most efficient route for synthesizing 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide. This method involves the reaction of 3-bromophenol and N'-hydroxypyrazine-2-carboximidamide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at a temperature of 120°C for 8 hours.
Wissenschaftliche Forschungsanwendungen
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been studied extensively due to its potential applications in various scientific fields. It has been used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of other heterocyclic compounds, such as quinolines, pyridines, and thiophenes. 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has also been studied for its potential use as an antioxidant, antifungal, and antimicrobial agent. Additionally, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been studied for its potential use as a herbicide, insecticide, and fungicide.
Eigenschaften
IUPAC Name |
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O2/c12-7-2-1-3-8(4-7)18-10-6-14-5-9(15-10)11(13)16-17/h1-6,17H,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNCMDDMYVCFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NC(=CN=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)OC2=NC(=CN=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(dimethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B6605913.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-chloro-6-fluoro-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605933.png)




![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)

![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)


